Cas no 460-43-5 (2,2,2-trifluoroethyl methyl ether)

2,2,2-trifluoroethyl methyl ether 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoroethyl methyl ether
- Methyl 2,2,2-trifluoroethyl ether
- 1,1,1-trifluoro-2-methoxyethane
- 1,1,1-Trifluoro-2-methoxyethane #
- CF3CH2OCH3
- SCHEMBL12819366
- 460-43-5
- AKOS006229201
- SCHEMBL10297349
- 1,1,1-tris(fluoranyl)-2-methoxy-ethane
- A826974
- trifluoroethyl methyl ether
- FT-0609039
- Ethane, 1,1,1-trifluoro-2-methoxy-
- MFCD00236114
- 1,1,1-trifluoro-2-methoxy-ethane
- DLRWHCOCSRFFPS-UHFFFAOYSA-N
- DTXSID9074569
- SCHEMBL10230
-
- MDL: MFCD00236114
- インチ: InChI=1S/C3H5F3O/c1-7-2-3(4,5)6/h2H2,1H3
- InChIKey: OHLVGBXMHDWRRX-UHFFFAOYSA-N
- ほほえんだ: COCC(F)(F)F
- BRN: 1734776
計算された属性
- せいみつぶんしりょう: 114.02900
- どういたいしつりょう: 114.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 48.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 9.2A^2
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1,156 g/cm3
- ゆうかいてん: -16°C
- ふってん: 30°C
- フラッシュポイント: 30°C
- 屈折率: 1.2942
- PSA: 9.23000
- LogP: 1.19510
2,2,2-trifluoroethyl methyl ether セキュリティ情報
- シグナルワード:warning
- 危害声明: Flammable
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 3271
- 危険カテゴリコード: 12
- セキュリティの説明: S16-S23-S29-S33
-
危険物標識:
- 包装等級:II
- 包装グループ:II
- 危険レベル:3
- セキュリティ用語:3
- リスク用語:R12
- 危険レベル:3
- 包装カテゴリ:II
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2,2,2-trifluoroethyl methyl ether 税関データ
- 税関コード:2909199090
- 税関データ:
中国税関コード:
2909199090概要:
29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2,2,2-trifluoroethyl methyl ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003710-5g |
2,2,2-Trifluoroethyl methyl ether |
460-43-5 | 97% | 5g |
714.0CNY | 2021-07-05 | |
Apollo Scientific | PC7375-25g |
2,2,2-Trifluoroethyl methyl ether |
460-43-5 | 97% | 25g |
£412.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003710-25g |
2,2,2-Trifluoroethyl methyl ether |
460-43-5 | 97% | 25g |
2096CNY | 2021-05-08 | |
abcr | AB146039-25g |
2,2,2-Trifluoroethyl methyl ether, 97%; . |
460-43-5 | 97% | 25g |
€385.50 | 2024-06-12 | |
abcr | AB146039-5g |
2,2,2-Trifluoroethyl methyl ether, 97%; . |
460-43-5 | 97% | 5g |
€258.00 | 2024-06-12 | |
A2B Chem LLC | AB59468-25g |
2,2,2-TRIFLUOROETHYL METHYL ETHER |
460-43-5 | 97% | 25g |
$202.00 | 2023-12-30 | |
TRC | T898555-500mg |
2,2,2-Trifluoroethyl Methyl Ether |
460-43-5 | 500mg |
$ 65.00 | 2022-06-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003710-25g |
2,2,2-Trifluoroethyl methyl ether |
460-43-5 | 97% | 25g |
2096.0CNY | 2021-07-05 | |
TRC | T898555-250mg |
2,2,2-Trifluoroethyl Methyl Ether |
460-43-5 | 250mg |
$ 50.00 | 2022-06-02 | ||
TRC | T898555-2.5g |
2,2,2-Trifluoroethyl Methyl Ether |
460-43-5 | 2.5g |
$ 80.00 | 2022-06-02 |
2,2,2-trifluoroethyl methyl ether 関連文献
-
Jia Lv,Yiyun Cheng Chem. Soc. Rev. 2021 50 5435
-
2. Insertion reactions of trifluoromethylcarbeneJ. H. Atherton,R. Fields J. Chem. Soc. C 1968 2276
2,2,2-trifluoroethyl methyl etherに関する追加情報
Introduction to 2,2,2-trifluoroethyl methyl ether (CAS No. 460-43-5)
2,2,2-trifluoroethyl methyl ether, with the chemical identifier CAS No. 460-43-5, is a fluorinated ether compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of fluorinated solvents, which are widely employed in various industrial and laboratory applications. The introduction of fluorine atoms into the molecular structure imparts distinct characteristics that make it a valuable asset in both synthetic chemistry and material science.
The molecular formula of 2,2,2-trifluoroethyl methyl ether is C₄H₇FO₂, and its chemical structure consists of an ethyl group substituted with three fluorine atoms at the terminal carbon, connected to a methyl ether group. This arrangement results in a molecule with low boiling point and high volatility, making it an effective solvent in certain chemical processes. The presence of fluorine atoms also enhances the compound's stability and resistance to hydrolysis, which are critical factors in pharmaceutical applications where degradation can compromise the efficacy of active ingredients.
In recent years, 2,2,2-trifluoroethyl methyl ether has been explored for its potential in drug formulation and delivery systems. Its ability to dissolve a wide range of organic compounds while maintaining low toxicity has made it a candidate for use in controlled-release formulations. Researchers have been particularly interested in its application as a co-solvent in the development of novel drug delivery mechanisms, where its fluorinated nature can improve the bioavailability of poorly soluble drugs.
One of the most compelling aspects of CAS No. 460-43-5 is its role in facilitating asymmetric synthesis. Fluorinated compounds are known to influence the stereochemistry of reactions, often leading to higher enantiomeric purity in pharmaceutical intermediates. The use of 2,2,2-trifluoroethyl methyl ether as a reaction medium has been reported to enhance the yield and selectivity of chiral transformations, which are essential for producing enantiomerically pure active pharmaceutical ingredients (APIs). This has significant implications for the synthesis of complex molecules used in modern medicine.
Moreover, the compound's low permittivity and high dielectric constant make it an attractive choice for use in advanced material science applications. For instance, it has been investigated as a dielectric fluid in high-frequency electronic devices due to its ability to minimize energy loss and improve circuit performance. The incorporation of fluorine atoms into organic molecules often enhances their thermal stability and chemical resistance, properties that are highly desirable in high-performance materials.
The pharmaceutical industry has also explored the potential of CAS No. 460-43-5 as an intermediate in the synthesis of fluorinated APIs. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The reactivity of 2,2,2-trifluoroethyl methyl ether allows for facile introduction of fluorinated side chains onto core molecular frameworks, enabling the design of more potent and selective therapeutic agents.
Recent studies have highlighted the compound's utility in green chemistry initiatives. As industries strive to reduce their environmental footprint, solvents that offer high efficiency with minimal ecological impact are highly sought after. 2,2,2-trifluoroethyl methyl ether's low toxicity profile and biodegradability make it an appealing alternative to traditional halogenated solvents that may pose environmental risks. This aligns with global efforts to develop sustainable chemical processes that prioritize safety and environmental responsibility.
In conclusion,CAS No. 460-43-5 () represents a versatile and innovative compound with broad applications across multiple scientific disciplines. Its unique structural features have positioned it as a valuable tool in pharmaceutical research, material science, and industrial chemistry. As research continues to uncover new uses for this fluorinated ether,its importance is likely to grow, driving further development and innovation in related fields.
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